molecular formula C17H16FN3O B2671914 2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 1903867-22-0

2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No. B2671914
M. Wt: 297.333
InChI Key: FSLVRWBWUMCIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a useful research compound. Its molecular formula is C17H16FN3O and its molecular weight is 297.333. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Pyrimidines in Cancer Therapy

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU) and its prodrugs, are extensively studied for their anticancer properties. These compounds act by inhibiting thymidylate synthase, leading to DNA synthesis disruption in rapidly dividing cancer cells. Research has demonstrated the effectiveness of fluorinated pyrimidines in treating various cancers, including gastrointestinal and breast cancers, by inducing tumor regression and improving patient survival rates. For example, a phase I clinical trial evaluated the tolerability and pharmacokinetic profile of 5-Fluoro-Pyrimidinone (5FP), an oral prodrug of 5-FU, highlighting the potential of fluorinated pyrimidines in outpatient cancer therapy (P. LoRusso et al., 2002).

Metabolic Pathways and Toxicity Management

Understanding the metabolic pathways and potential toxicities of fluorinated compounds is crucial for their therapeutic use. Dihydropyrimidine dehydrogenase (DPD) deficiency, for example, has been linked to severe toxicity in patients treated with 5-FU, underscoring the importance of genetic and biochemical screening prior to treatment with fluorinated pyrimidines (G. Milano et al., 1999). Additionally, studies on the pharmacokinetics and disposition of fluorinated compounds, such as [14C]SB-649868, provide insights into their metabolic processing and elimination, informing dosage and administration strategies to maximize therapeutic efficacy while minimizing adverse effects (C. Renzulli et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-12-3-1-11(2-4-12)7-17(22)21-13-5-6-16(21)14-9-19-10-20-15(14)8-13/h1-4,9-10,13,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLVRWBWUMCIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

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